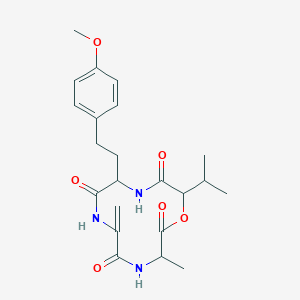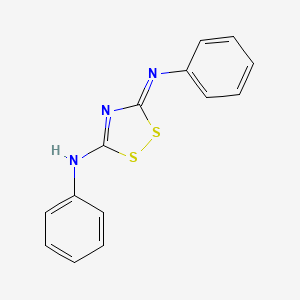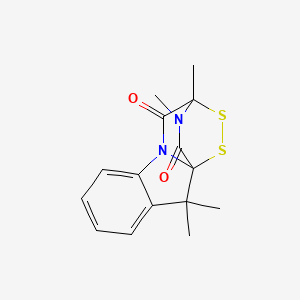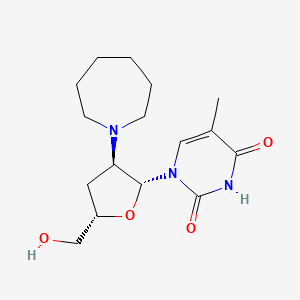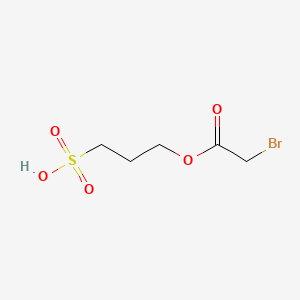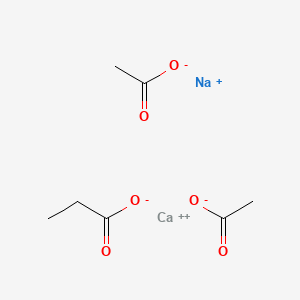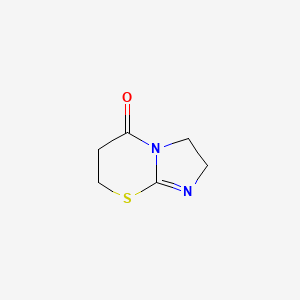
2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one is a heterocyclic compound containing nitrogen and sulfur atoms within its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-mercaptoimidazoline with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base such as triethylamine, and the cyclization occurs through nucleophilic addition followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed.
Major Products
The major products formed from these reactions include various substituted imidazo[2,1-b][1,3]thiazines, sulfoxides, sulfones, and dihydro derivatives .
Applications De Recherche Scientifique
2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Mécanisme D'action
The mechanism of action of 2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as factor IXa, which plays a role in the coagulation cascade. The compound’s biological activity is often attributed to its ability to interact with proteins and nucleic acids, leading to the modulation of various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitroimidazo[2,1-b]thiazine: Known for its antimicrobial activity.
Benzimidazo[2,1-b]thiazine: Identified as an inhibitor of factor IXa.
Fluorine-containing derivatives: Exhibits antituberculosis activity.
Uniqueness
2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one is unique due to its specific structural features and the range of biological activities it exhibits.
Propriétés
Numéro CAS |
6269-78-9 |
|---|---|
Formule moléculaire |
C6H8N2OS |
Poids moléculaire |
156.21 g/mol |
Nom IUPAC |
2,3,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-5-one |
InChI |
InChI=1S/C6H8N2OS/c9-5-1-4-10-6-7-2-3-8(5)6/h1-4H2 |
Clé InChI |
ZNPZGXJLLLOAAF-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2=NCCN2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



